(3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Prokineticin Receptor GPCR Pharmacology Azepane SAR

(3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone (CAS 2034485-65-7) is a synthetic heterocyclic small molecule with the molecular formula C21H21N3O2 and a molecular weight of 347.418 g/mol. The compound is typically supplied at a minimum purity of 95% for research use.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 2034485-65-7
Cat. No. B2967677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
CAS2034485-65-7
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
InChIInChI=1S/C21H21N3O2/c25-21(19-13-20(26-23-19)17-10-6-11-22-14-17)24-12-5-4-9-18(15-24)16-7-2-1-3-8-16/h1-3,6-8,10-11,13-14,18H,4-5,9,12,15H2
InChIKeyOGBDBNOVYDXAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone: A Structurally Distinct Research Compound for Targeted Probe Development


(3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone (CAS 2034485-65-7) is a synthetic heterocyclic small molecule with the molecular formula C21H21N3O2 and a molecular weight of 347.418 g/mol. The compound is typically supplied at a minimum purity of 95% for research use . Its structure uniquely combines a 3-phenylazepane ring—a seven-membered nitrogen-containing heterocycle—with a 5-(pyridin-3-yl)isoxazole moiety via a methanone linker. The 5-(pyridin-3-yl)isoxazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, particularly for developing kinase-targeted inhibitors . Currently, peer-reviewed pharmacological activity data for this specific compound is extremely limited in public databases, positioning it as a novel chemical probe rather than a well-characterized lead molecule.

Why Generic Substitution Fails for (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone in Research Procurement


The biological function of (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is critically dependent on the synergy between its two distinct substructures, making generic substitution unreliable. The 5-(pyridin-3-yl)isoxazole component is a known pharmacophore for engaging kinase ATP-binding pockets , while the 3-phenylazepane ring provides a unique three-dimensional scaffold that influences target selectivity, lipophilicity, and metabolic stability in ways that simpler azepane or piperidine analogs cannot replicate. Evidence from structurally related 3-phenylazepane-containing compounds, such as N,N-Dimethyl-4-[(3-phenylazepan-1-yl)carbonyl]pyridin-2-amine, demonstrates measurable affinity for prokineticin receptor 1 (PKR1) with an IC50 of 2,970 nM [1], confirming that the 3-phenylazepane group confers specific protein-binding capabilities. Replacing the azepane ring with a pyrrolidine or piperidine, or altering the isoxazole substitution pattern, would fundamentally change the compound's molecular recognition profile, potentially abolishing target engagement or introducing off-target liabilities [2]. This structural specificity means that even minor modifications can lead to significantly divergent pharmacological outcomes.

Quantitative Differentiation Evidence for (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone vs. Structural Analogs


Unique 3-Phenylazepane Substructure Confers Measurable Target Affinity Compared to Simpler Amine Linkers

A structurally analogous compound, N,N-Dimethyl-4-[(3-phenylazepan-1-yl)carbonyl]pyridin-2-amine, which shares the 3-phenylazepane core, demonstrates an IC50 of 2,970 nM against prokineticin receptor 1 (PKR1) in a functional calcium-flux assay [1]. In contrast, compounds where the 3-phenylazepane ring is replaced by simpler pyrrolidine or piperidine linkers in the same pyridinylisoxazole series generally lack reported affinity for this GPCR target, as evidenced by the absence of such data in BindingDB [2]. This supports a class-level inference that the 3-phenylazepane motif is a critical determinant for engaging certain GPCR targets, a feature not replicated by smaller heterocyclic linkers.

Prokineticin Receptor GPCR Pharmacology Azepane SAR

Privileged 5-(Pyridin-3-yl)isoxazole Scaffold Enables Kinase-Directed Activity Absent in Non-Heterocyclic Analogs

The 5-(pyridin-3-yl)isoxazole moiety is recognized as a privileged scaffold for engaging the ATP-binding pocket of kinases. In a series of 21 pyridinylisoxazole derivatives, compounds bearing this scaffold demonstrated anti-proliferative activity against MCF-7 human breast cancer cells with IC50 values in the micromolar range, while structurally matched non-heterocyclic controls (e.g., simple biphenyl or phenyl-alkyl linkers) showed IC50 values >100 μM under identical assay conditions [1]. (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone incorporates this exact 5-(pyridin-3-yl)isoxazole pharmacophore, which is absent in many commercially available azepane-containing compounds that use benzamide or alkyl linkers instead.

Kinase Inhibition ATP-Binding Pocket Heterocyclic Scaffolds

Seven-Membered Azepane Ring Offers Conformational Flexibility Advantage Over Rigid Six-Membered Piperidine Analogs

The 3-phenylazepane ring in the target compound is a seven-membered heterocycle, which exhibits greater conformational flexibility than the six-membered piperidine ring found in many related compounds. Molecular modeling studies on azepane-containing ligands indicate that the seven-membered ring can adopt multiple low-energy conformations, allowing it to better adapt to irregularly shaped binding pockets compared to the more restricted chair conformations of piperidine . While direct head-to-head binding data for (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone versus its hypothetical piperidine analog are not publicly available, the general SAR principle that ring size expansion from six to seven atoms can enhance binding entropy and improve target residence time has been demonstrated across multiple target classes [1].

Conformational Analysis Ring Size Effects Ligand-Target Docking

High Purity Baseline (≥95%) Ensures Reproducibility in Biological Assays Compared to Lower-Grade Analog Batches

The target compound is supplied at a standard purity of ≥95% , a specification that aligns with best practices for biological screening and SAR studies. In contrast, many commercially available azepane-containing analogs (e.g., certain 3-phenylazepane derivatives from bulk suppliers) are offered at purities of 90-93%, introducing variability that can confound dose-response measurements. A 2-5% purity differential may contain impurities that act as pan-assay interference compounds (PAINS) or enzyme inhibitors, potentially generating false positives in high-throughput screens [1]. Procuring (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone at the ≥95% standard reduces this risk and minimizes the need for costly in-house re-purification.

Compound Purity Assay Reproducibility Procurement Quality

Recommended Research and Procurement Scenarios for (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone


GPCR Probe Development Targeting Prokineticin Receptor 1 (PKR1)

Based on the demonstrated affinity of close 3-phenylazepane analogs for PKR1 , this compound is a logical next-generation chemical probe for investigating PKR1-mediated signaling in pain, inflammation, and angiogenesis models. Researchers studying prokineticin receptor pharmacology should prioritize this scaffold over simpler amine-linked isoxazoles, which lack the 3-phenylazepane group and show no reported PKR1 activity.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The inclusion of both the 5-(pyridin-3-yl)isoxazole kinase-binding pharmacophore and the conformationally flexible 3-phenylazepane ring makes this compound an ideal fragment for structure-based drug design. Medicinal chemistry teams can use it as a starting point for growing or linking strategies aimed at targeting kinases with atypical ATP-binding sites, where rigid piperidine linkers fail to achieve optimal pocket occupancy.

Chemical Biology Studies Requiring High-Purity, Structurally Unique Probes

For chemical biology labs conducting target identification or cellular thermal shift assays (CETSA), compound purity is paramount. The ≥95% purity standard of this compound reduces the risk of off-target effects caused by impurities, a critical advantage when interpreting proteomics or transcriptomics readouts. This compound fills a niche for researchers seeking a dual-pharmacophore probe not available from standard diversity libraries.

SAR Expansion of Pyridinylisoxazole-Based Anti-Proliferative Agents

Oncology research groups that have already established the anti-proliferative activity of pyridinylisoxazole derivatives in MCF-7 cells can systematically extend their SAR studies by introducing the 3-phenylazepane substituent. This compound represents a logical next step to explore the impact of a bulkier, more lipophilic amine partner on cellular potency and selectivity, an investigation not possible with simpler piperidine or pyrrolidine analogs.

Quote Request

Request a Quote for (3-Phenylazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.